2-(Methylamino)pyridine-3-sulfonamide
Overview
Description
2-(Methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is a derivative of pyridine, featuring a sulfonamide group at the 3-position and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)pyridine-3-sulfonamide typically involves the reaction of 2-aminopyridine with methylamine and a sulfonating agent. One common method includes the following steps:
Nitration: 2-Aminopyridine is nitrated to form 2-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminopyridine.
Sulfonation: The 2-aminopyridine is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to form 2-aminopyridine-3-sulfonamide.
Methylation: Finally, the amino group at the 2-position is methylated using methylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Methylamino)pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-sulfonamide: Lacks the methylamino group, which may affect its reactivity and biological activity.
2-(Ethylamino)pyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
2-(Methylamino)pyridine-3-sulfonamide is unique due to the presence of both the methylamino and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Biological Activity
2-(Methylamino)pyridine-3-sulfonamide, also known as a pyridine sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is known for various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound may function through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, it may inhibit dehydrogenases, affecting metabolic flux and energy production.
- Iron Chelation : Similar compounds have demonstrated iron-chelating activity, which can reduce the availability of iron for bacterial virulence factors. This mechanism is crucial in combating infections caused by pathogenic bacteria such as Pseudomonas aeruginosa .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the mTOR pathway, which is essential for cell growth and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative study demonstrated that derivatives of pyridine sulfonamides showed varying levels of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the side chain can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Compound | E. coli | S. aureus | P. aeruginosa |
---|---|---|---|
This compound | Moderate | High | Low |
Pyridine-3-N-sulfonylpiperidine (4a) | Low | Moderate | High |
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory potential. A study on related compounds indicated that certain derivatives exhibited dose-dependent inhibition of inflammatory markers in vitro . This suggests a potential role in treating inflammatory diseases.
Case Studies
- Drosophila Model : A study using Drosophila melanogaster demonstrated that a related pyridine sulfonamide derivative (4a) protected flies from bacterial infections by inhibiting toxin production without affecting bacterial growth directly . This highlights the potential of pyridine sulfonamides as therapeutic agents against infections.
- Structure-Activity Relationship Studies : Research investigating various derivatives found that modifications to the pyridine ring significantly influenced antimicrobial activity. For example, the introduction of electron-donating groups enhanced activity against E. coli and S. aureus, while hydrophobic substitutions improved overall potency .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies suggest that similar compounds undergo significant metabolic transformations and exhibit varied absorption rates depending on their structural modifications .
Toxicity assessments indicate that while low doses enhance metabolic activity, higher doses can lead to oxidative stress and cellular damage . Therefore, careful dosage regulation is essential for maximizing therapeutic benefits while minimizing adverse effects.
Properties
IUPAC Name |
2-(methylamino)pyridine-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-6-5(12(7,10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNCTODTRBQOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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